molecular formula C15H16ClN3O2S B3035216 4-(4-chlorophenyl)-3-(2,2-dimethoxyethyl)-5-(2-propynylsulfanyl)-4H-1,2,4-triazole CAS No. 303995-44-0

4-(4-chlorophenyl)-3-(2,2-dimethoxyethyl)-5-(2-propynylsulfanyl)-4H-1,2,4-triazole

Cat. No.: B3035216
CAS No.: 303995-44-0
M. Wt: 337.8 g/mol
InChI Key: YGTNQDQPHQPVFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-chlorophenyl)-3-(2,2-dimethoxyethyl)-5-(2-propynylsulfanyl)-4H-1,2,4-triazole is a synthetic organic compound belonging to the triazole family Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-3-(2,2-dimethoxyethyl)-5-(2-propynylsulfanyl)-4H-1,2,4-triazole typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide and alkylating agents under controlled conditions.

    Introduction of Substituents: The chlorophenyl group can be introduced via nucleophilic substitution reactions, while the dimethoxyethyl and propynylsulfanyl groups can be added through alkylation reactions using corresponding alkyl halides or sulfides.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the propynylsulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the chlorophenyl group, potentially leading to dechlorination or hydrogenation products.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, and alkoxides.

Major Products

    Sulfoxides and Sulfones: From oxidation of the propynylsulfanyl group.

    Hydrogenated Derivatives: From reduction reactions.

    Substituted Phenyl Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, triazole derivatives are often explored for their potential as enzyme inhibitors or as ligands in biochemical assays. The specific substituents on this compound may enhance its binding affinity and specificity towards certain biological targets.

Medicine

Medicinally, triazole compounds are known for their antifungal and antimicrobial properties. This compound could be investigated for similar activities, potentially leading to the development of new therapeutic agents.

Industry

In industry, the compound’s stability and reactivity make it suitable for use in the synthesis of polymers, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism by which 4-(4-chlorophenyl)-3-(2,2-dimethoxyethyl)-5-(2-propynylsulfanyl)-4H-1,2,4-triazole exerts its effects depends on its application. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

Similar Compounds

    4-(4-chlorophenyl)-3-(2,2-dimethoxyethyl)-4H-1,2,4-triazole: Lacks the propynylsulfanyl group.

    4-(4-chlorophenyl)-5-(2-propynylsulfanyl)-4H-1,2,4-triazole: Lacks the dimethoxyethyl group.

    3-(2,2-dimethoxyethyl)-5-(2-propynylsulfanyl)-4H-1,2,4-triazole: Lacks the chlorophenyl group.

Uniqueness

The presence of all three substituents (chlorophenyl, dimethoxyethyl, and propynylsulfanyl) in 4-(4-chlorophenyl)-3-(2,2-dimethoxyethyl)-5-(2-propynylsulfanyl)-4H-1,2,4-triazole imparts unique chemical properties, such as enhanced reactivity and potential biological activity, distinguishing it from other triazole derivatives.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

4-(4-chlorophenyl)-3-(2,2-dimethoxyethyl)-5-prop-2-ynylsulfanyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O2S/c1-4-9-22-15-18-17-13(10-14(20-2)21-3)19(15)12-7-5-11(16)6-8-12/h1,5-8,14H,9-10H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGTNQDQPHQPVFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CC1=NN=C(N1C2=CC=C(C=C2)Cl)SCC#C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-chlorophenyl)-3-(2,2-dimethoxyethyl)-5-(2-propynylsulfanyl)-4H-1,2,4-triazole
Reactant of Route 2
Reactant of Route 2
4-(4-chlorophenyl)-3-(2,2-dimethoxyethyl)-5-(2-propynylsulfanyl)-4H-1,2,4-triazole
Reactant of Route 3
Reactant of Route 3
4-(4-chlorophenyl)-3-(2,2-dimethoxyethyl)-5-(2-propynylsulfanyl)-4H-1,2,4-triazole
Reactant of Route 4
Reactant of Route 4
4-(4-chlorophenyl)-3-(2,2-dimethoxyethyl)-5-(2-propynylsulfanyl)-4H-1,2,4-triazole
Reactant of Route 5
Reactant of Route 5
4-(4-chlorophenyl)-3-(2,2-dimethoxyethyl)-5-(2-propynylsulfanyl)-4H-1,2,4-triazole
Reactant of Route 6
Reactant of Route 6
4-(4-chlorophenyl)-3-(2,2-dimethoxyethyl)-5-(2-propynylsulfanyl)-4H-1,2,4-triazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.